molecular formula C5H3BrN2S B1370957 3-Amino-5-bromothiophene-2-carbonitrile CAS No. 1017789-14-8

3-Amino-5-bromothiophene-2-carbonitrile

Cat. No.: B1370957
CAS No.: 1017789-14-8
M. Wt: 203.06 g/mol
InChI Key: PZSQZPJVLKWSQD-UHFFFAOYSA-N
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Description

3-Amino-5-bromothiophene-2-carbonitrile is an organic compound with the molecular formula C5H3BrN2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Scientific Research Applications

3-Amino-5-bromothiophene-2-carbonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-5-bromothiophene-2-carbonitrile involves the reaction of bromothiophenecarbothioamide with aminonitrile . This reaction typically requires specific conditions, such as the presence of a base and an appropriate solvent, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromothiophene-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing the bromine with an amine group.

    Coupling Reactions: Formation of biaryl compounds or other complex structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-bromothiophene-2-carbonitrile is unique due to the presence of both an amino group and a bromine atom on the thiophene ring. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3-amino-5-bromothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c6-5-1-3(8)4(2-7)9-5/h1H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSQZPJVLKWSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650622
Record name 3-Amino-5-bromothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017789-14-8
Record name 3-Amino-5-bromothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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